molecular formula C14H13FN2O2 B13209055 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13209055
M. Wt: 260.26 g/mol
InChI Key: QJFXFVVSZPZDTJ-UHFFFAOYSA-N
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Description

3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidin-2-one core substituted with a 4-fluorophenyl group at position 1 and a 3-oxopropanenitrile moiety at position 2. The compound’s structure combines a heterocyclic ring (piperidinone) with electron-withdrawing groups (fluorine and nitrile), which may enhance its binding affinity in biological systems through polar interactions and conformational rigidity .

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H13FN2O2/c15-10-3-5-11(6-4-10)17-9-1-2-12(14(17)19)13(18)7-8-16/h3-6,12H,1-2,7,9H2

InChI Key

QJFXFVVSZPZDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted amine and a carbonyl compound. The reaction is typically carried out under acidic or basic conditions to facilitate cyclization.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or a similar reagent. This step often requires the presence of a base to deprotonate the intermediate and promote the nucleophilic attack.

    Final Coupling Reaction: The final step involves coupling the piperidinone intermediate with a suitable electrophile, such as an acyl chloride or an ester, to form the desired 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.

Industrial Production Methods

Industrial production of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinone-Based Analogs

Substituent Variations on the Aromatic Ring
  • 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060058-67-3): This analog introduces a methyl group at the meta position of the 4-fluorophenyl ring.
  • 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060000-05-5): Substitution with two fluorine atoms at the ortho and para positions enhances electronegativity, which could strengthen hydrogen bonding or dipole interactions. However, steric hindrance from ortho-fluorine might alter the piperidinone ring’s conformation .
Heterocyclic Modifications
  • 3-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[3-(4-fluorophenyl)-4-(3-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-3-oxopropanenitrile: Replacing the piperidinone with a piperazine-thiazole hybrid introduces a planar thiazole ring and a methoxyphenyl group.

Chalcone Derivatives with Fluorophenyl Groups

Chalcones share an α,β-unsaturated ketone core but lack the piperidinone ring. Key comparisons include:

  • This highlights the importance of electron-donating groups in enhancing potency .
  • Compound 2j (IC50: 4.70 μM): Features bromine (para, ring A) and fluorine (para, ring B). Substitution with electronegative halogens aligns with the target compound’s 4-fluorophenyl group, suggesting shared mechanisms of action .
  • Compound 2p (IC50: 70.79 μM): Substitution with methoxy (electron-donating) groups at para positions reduces activity, underscoring the advantage of electron-withdrawing substituents in chalcones .

Pyrazoline and Thiazolidinone Derivatives

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5): This isostructural compound adopts a planar conformation with perpendicular fluorophenyl groups, demonstrating how steric effects influence molecular interactions. The target compound’s piperidinone ring may impose different spatial constraints .

Structural and Functional Data Table

Compound Name Core Structure Substituents (Position) Key Properties/IC50 (μM) Source
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile Piperidinone 4-Fluorophenyl (N1), oxopropanenitrile (C3) N/A
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile Piperidinone 2,4-Difluorophenyl (N1) Enhanced electronegativity
Cardamonin Chalcone Hydroxyl (ortho/para, ring A) 4.35
Compound 2j Chalcone Bromine (para, ring A), F (para, B) 4.70
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-... Pyrazoline-thiazole Multiple fluorophenyl groups Planar/perpendicular conformation

Key Findings and Implications

Electron-Withdrawing Groups Enhance Potency : Both the target compound and chalcone derivatives (e.g., 2j) benefit from fluorine or bromine substituents, which improve binding through electronegative interactions .

Steric and Conformational Effects : Bulky substituents (e.g., methyl in 4-fluoro-3-methylphenyl) may reduce activity by distorting molecular geometry, as seen in chalcone cluster 6 .

Heterocyclic Core Diversity: Piperidinone-based compounds offer conformational rigidity, while chalcones and pyrazolines prioritize planar structures for target engagement .

Biological Activity

3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, a compound characterized by its unique structural features, including a piperidine ring and a nitrile group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is C15H15FN2O2, with a molecular weight of approximately 274.29 g/mol. The compound's structure allows for interactions with various biological targets, potentially influencing their activity.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the fields of analgesic, anti-inflammatory, and anticancer effects. The following sections detail specific findings regarding its biological activity.

The compound's ability to interact selectively with specific enzymes and receptors is crucial for its biological activity. Preliminary studies suggest that it may modulate receptor activity, leading to therapeutic effects.

Analgesic and Anti-inflammatory Properties

Compounds structurally similar to 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile have been investigated for their analgesic and anti-inflammatory properties. For instance, studies have shown that similar piperidine derivatives can inhibit inflammatory pathways, suggesting that this compound may also have comparable effects.

Anticancer Activity

Recent investigations into the anticancer potential of related compounds indicate promising results. For example, a study demonstrated that derivatives with similar structural motifs exhibited selective cytotoxicity against various cancer cell lines. The following table summarizes relevant findings:

Compound NameTarget Cancer Cell LineIC50 Value (µg/mL)Mechanism of Action
Compound AHCT1166.76Apoptosis induction
Compound BA549193.93Caspase activation
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrileTBDTBDTBD

The above data illustrates the potential of this compound in cancer therapy through mechanisms such as apoptosis enhancement and caspase activation.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, we can compare it with other structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrileBrominated derivativePotentially similar therapeutic effects
1-(4-Methoxyphenyl)-7-oxo-pyrazolo[3,4-c]pyridineMore complex structureKnown for anticoagulant properties

This comparative analysis highlights the unique position of our compound in terms of its potential therapeutic applications.

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